(2,4-Bis(decyloxy)phenyl)methanol

Materials Chemistry Synthetic Intermediate Structure-Property Relationships

Sourcing structurally defined 2,4-bis(alkoxy)benzyl alcohol intermediates with precise C₁₀ chain length for mesogenic or amphiphilic building blocks presents a supply gap-generic analogs with shorter or longer chains alter solubility, self-assembly, and phase behavior. (2,4-Bis(decyloxy)phenyl)methanol (CAS 2725764-22-5) closes this gap. • ≥98% purity, white crystalline solid; MW ~420.7 g/mol bridging C₆-C₁₈ homologous series • Reactive benzylic -OH for esterification, ethoxylation, or polymer coupling • 2,4-substitution pattern ensures reproducible molecular geometry for smectic mesophase research • Stored at 2-8°C; shipped ambient. Standard B2B global logistics apply.

Molecular Formula C27H48O3
Molecular Weight 420.7 g/mol
Cat. No. B8196620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Bis(decyloxy)phenyl)methanol
Molecular FormulaC27H48O3
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCC
InChIInChI=1S/C27H48O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)27(23-26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23,28H,3-18,21-22,24H2,1-2H3
InChIKeyCOHCIJMUMQEQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Bis(decyloxy)phenyl)methanol Overview


(2,4-Bis(decyloxy)phenyl)methanol (CAS: 2725764-22-5, C₂₇H₄₈O₃) is a benzyl alcohol derivative bearing two decyloxy (C₁₀) chains at the 2- and 4-positions of the phenyl ring, with a predicted density of 0.9±0.1 g/cm³ and predicted boiling point of 529.5±35.0 °C at 760 mmHg . The compound is typically supplied as a white crystalline solid with ≥98% purity specification . This structural motif is primarily employed as a synthetic intermediate or mesogenic precursor in materials chemistry contexts.

Why Generic Substitution Fails for (2,4-Bis(decyloxy)phenyl)methanol


Generic substitution among alkoxy-substituted benzyl alcohol derivatives is scientifically inadvisable. The number, position, and chain length of alkoxy substituents directly govern critical material properties including solubility, self-assembly behavior, thermal transitions, and reactivity . Substitution with shorter-chain analogs (e.g., methoxy or butoxy) yields compounds with markedly different solubility profiles and lower molecular flexibility, while substitution with longer-chain homologs (e.g., docosyloxy) results in higher molecular weight, increased hydrophobicity, and altered phase behavior . Furthermore, regioisomeric substitution patterns (e.g., 3,5-bis(decyloxy) vs. 2,4-bis(decyloxy)) yield different molecular geometries and intermolecular packing arrangements, affecting mesophase formation and material performance .

(2,4-Bis(decyloxy)phenyl)methanol Evidence Guide


Molecular Weight & Alkoxy Chain Length Comparison

(2,4-Bis(decyloxy)phenyl)methanol (MW = 420.67 g/mol, C₂₇H₄₈O₃) occupies an intermediate position in the homologous series of 2,4-bis(alkyloxy)benzyl alcohols, balancing sufficient molecular flexibility for self-assembly with manageable molecular weight for synthetic handling [1]. Shorter-chain analogs such as 2,4-dibenzyloxybenzyl alcohol (MW = 320.38 g/mol, C₂₁H₂₀O₃) offer lower molecular weight but lack the long alkyl chains necessary for mesogenic behavior [2]. Longer-chain homologs such as 2,4-bis(docosyloxy)benzyl alcohol (MW = 757.31 g/mol, C₅₁H₉₆O₃) provide enhanced hydrophobicity but substantially higher molecular weight and reduced solubility in common organic solvents .

Materials Chemistry Synthetic Intermediate Structure-Property Relationships

2,4- vs. 3,5-Substitution Pattern

The 2,4-bis(decyloxy) substitution pattern on the benzyl alcohol core (CAS: 2725764-22-5) [1] is structurally distinct from the 3,5-bis(decyloxy) regioisomer (CAS: 414861-02-2) . The 2,4-substitution pattern creates an asymmetric substitution arrangement relative to the hydroxymethyl group, whereas the 3,5-pattern places both alkoxy chains symmetrically meta to the benzylic position. In analogous liquid crystalline systems, regioisomeric substitution patterns have been shown to produce measurably different mesophase types and transition temperatures; the 2,4-pattern generally yields different molecular packing and phase behavior compared to the 3,5-pattern due to altered dipole orientation and molecular asymmetry [2].

Liquid Crystal Precursors Regioisomerism Self-Assembly

Solubility in Organic Solvents

(2,4-Bis(decyloxy)phenyl)methanol exhibits solubility in chloroform, consistent with its white needle-like crystalline solid physical form . This solubility profile reflects the balance between the hydrophilic benzylic alcohol group and the two hydrophobic decyloxy chains. In contrast, shorter-chain alkoxy analogs (e.g., methoxy or ethoxy derivatives) demonstrate higher solubility in polar solvents, while longer-chain homologs (e.g., docosyloxy, C₂₂) require more nonpolar solvents or elevated temperatures for dissolution . The chloroform solubility of the decyloxy derivative facilitates standard synthetic manipulations including column chromatographic purification and solution-phase reactions.

Synthetic Chemistry Reaction Medium Solubility

(2,4-Bis(decyloxy)phenyl)methanol Application Scenarios


Liquid Crystal Intermediate

The 2,4-bis(decyloxy) substitution pattern on a benzyl alcohol core (CAS: 2725764-22-5) provides a structural platform for constructing thermotropic liquid crystalline compounds. The rigid aromatic core combined with flexible decyloxy chains enables the formation of smectic mesophases when elaborated into larger mesogenic architectures . The specific 2,4-substitution pattern (vs. 3,5-regioisomers) offers distinct molecular geometry relevant to self-assembly and packing behavior in mesophases [1]. This scenario is most appropriate when a benzyl alcohol-based building block with intermediate C₁₀ alkoxy chains is required for further derivatization into ester, ether, or imine-linked mesogens.

Specialty Surfactant & Coating Precursor

The dual decyloxy chains provide enhanced lipophilicity while the benzylic alcohol group offers a reactive handle for further functionalization (e.g., ethoxylation, esterification, or coupling to hydrophilic moieties) . This amphiphilic character, combined with the intermediate molecular weight (~420.7 g/mol), makes (2,4-bis(decyloxy)phenyl)methanol a suitable precursor for specialty surfactants where balanced hydrophilic-lipophilic properties are required [1]. The 2,4-substitution pattern distinguishes this compound from other regioisomers and chain-length variants, allowing precise control over the final surfactant architecture and performance characteristics.

Photoresponsive & Functional Polymer Precursor

The presence of both an aromatic ring system and a reactive benzylic alcohol functional group enables (2,4-bis(decyloxy)phenyl)methanol to serve as a monomeric building block for functional polymers . The decyloxy chains provide solubility in organic media and can influence polymer morphology and chain packing. This application scenario is relevant when a benzyl alcohol derivative with the specific 2,4-bis(decyloxy) substitution is required to achieve desired polymer properties that differ from those attainable with shorter-chain (e.g., benzyloxy, MW ~320 g/mol) or longer-chain (e.g., docosyloxy, MW ~757 g/mol) analogs [1].

Alkoxy Chain Length Effects

(2,4-Bis(decyloxy)phenyl)methanol serves as a defined intermediate-chain-length reference compound in homologous series studies. With a molecular weight of 420.67 g/mol and C₁₀ alkoxy chains, it bridges the property gap between shorter-chain (e.g., benzyloxy, MW 320.38 g/mol) and longer-chain (e.g., docosyloxy, MW 757.31 g/mol) 2,4-bis(alkyloxy)benzyl alcohol derivatives [1]. This intermediate chain length makes the compound valuable for systematic structure-property relationship investigations examining how incremental alkoxy chain length affects solubility, thermal behavior, self-assembly, and mesophase formation in benzyl alcohol-based material systems.

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